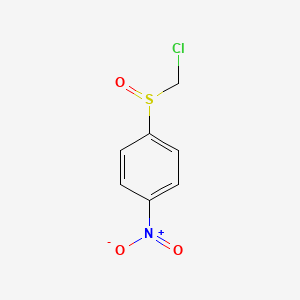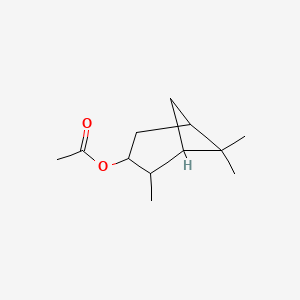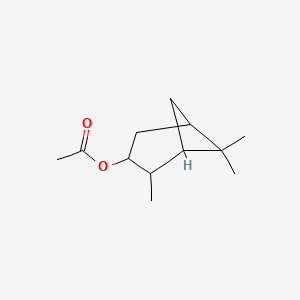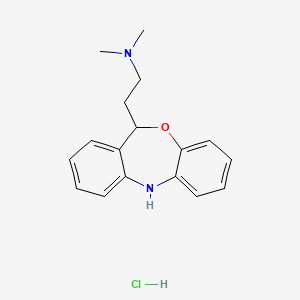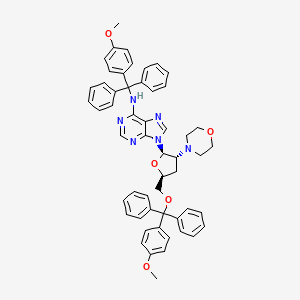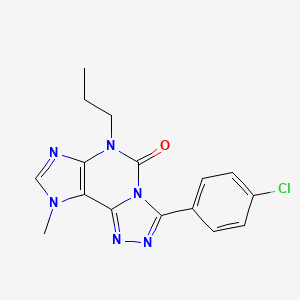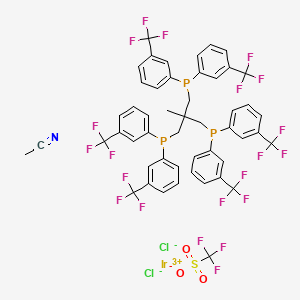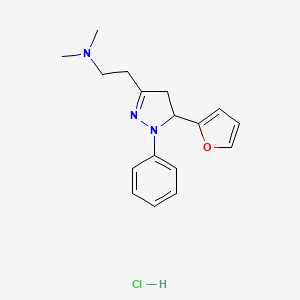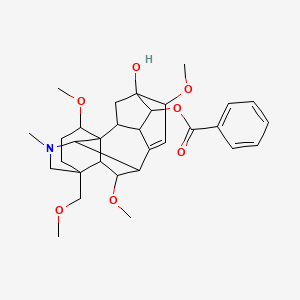
3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-nitrophenyl)-4-thiazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-nitrophenyl)-4-thiazolidinone is a complex organic compound that features a thiazolidinone ring, a piperidine ring, and various functional groups including a nitro group and a chlorophenyl group. Compounds with such structures are often studied for their potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-nitrophenyl)-4-thiazolidinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Chlorophenyl Group: This can be achieved through nucleophilic substitution reactions.
Formation of the Thiazolidinone Ring: This step involves the cyclization of a thiourea derivative with a carbonyl compound.
Attachment of the Nitro Group: The nitro group can be introduced through nitration reactions.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation reagents, nucleophiles, and electrophiles.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Compounds with similar structures are often studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Pharmacological Research:
Industry
Material Science: Possible applications in the development of new materials with specific properties.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with such structures might interact with biological targets like enzymes or receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-methylphenyl)-4-thiazolidinone
- 3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-aminophenyl)-4-thiazolidinone
Uniqueness
The presence of the nitro group and the specific arrangement of functional groups make 3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-nitrophenyl)-4-thiazolidinone unique. These features might confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
182188-89-2 |
|---|---|
分子式 |
C22H24ClN3O4S |
分子量 |
462.0 g/mol |
IUPAC名 |
3-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]ethyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H24ClN3O4S/c23-18-5-3-17(4-6-18)22(28)9-11-24(12-10-22)13-14-25-20(27)15-31-21(25)16-1-7-19(8-2-16)26(29)30/h1-8,21,28H,9-15H2 |
InChIキー |
RESHITNNAAEVSP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCN3C(SCC3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


